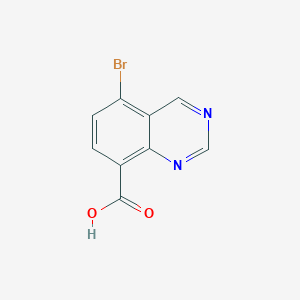![molecular formula C14H20O2Si B11863424 5-[Dimethyl(phenyl)silyl]-3-methyloxan-2-one CAS No. 918422-60-3](/img/structure/B11863424.png)
5-[Dimethyl(phenyl)silyl]-3-methyloxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethyl(phenyl)silyl)-3-methyltetrahydro-2H-pyran-2-one is a unique organosilicon compound that has garnered interest due to its potential applications in various fields, including organic synthesis and materials science. The compound features a tetrahydropyran ring substituted with a dimethyl(phenyl)silyl group and a methyl group, making it a versatile intermediate in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethyl(phenyl)silyl)-3-methyltetrahydro-2H-pyran-2-one typically involves the reaction of a suitable tetrahydropyran derivative with dimethyl(phenyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Tetrahydropyran derivative+Dimethyl(phenyl)silyl chlorideBase5-(Dimethyl(phenyl)silyl)-3-methyltetrahydro-2H-pyran-2-one
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Dimethyl(phenyl)silyl)-3-methyltetrahydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The carbonyl group in the tetrahydropyran ring can be reduced to form alcohols.
Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted tetrahydropyran derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Dimethyl(phenyl)silyl)-3-methyltetrahydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of silicon-based bioactive molecules.
Industry: Used in the production of advanced materials such as silicone-based coatings and adhesives.
Wirkmechanismus
The mechanism of action of 5-(Dimethyl(phenyl)silyl)-3-methyltetrahydro-2H-pyran-2-one involves its ability to participate in various chemical reactions due to the presence of the silyl and carbonyl groups. The silyl group can stabilize transition states and intermediates, facilitating reactions such as nucleophilic substitution and oxidation. The compound’s molecular targets and pathways depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Dimethyl(phenyl)silyl chloride: A precursor used in the synthesis of 5-(Dimethyl(phenyl)silyl)-3-methyltetrahydro-2H-pyran-2-one.
Tetrahydropyran derivatives: Compounds with similar ring structures but different substituents.
Uniqueness: 5-(Dimethyl(phenyl)silyl)-3-methyltetrahydro-2H-pyran-2-one is unique due to the combination of the silyl and tetrahydropyran moieties, which confer distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
918422-60-3 |
|---|---|
Molekularformel |
C14H20O2Si |
Molekulargewicht |
248.39 g/mol |
IUPAC-Name |
5-[dimethyl(phenyl)silyl]-3-methyloxan-2-one |
InChI |
InChI=1S/C14H20O2Si/c1-11-9-13(10-16-14(11)15)17(2,3)12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3 |
InChI-Schlüssel |
WOCLMXRESAOYMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(COC1=O)[Si](C)(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


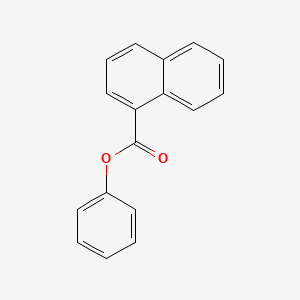
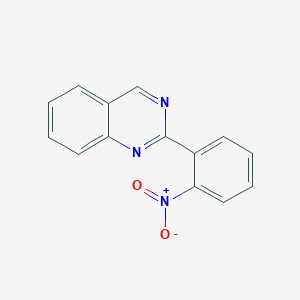
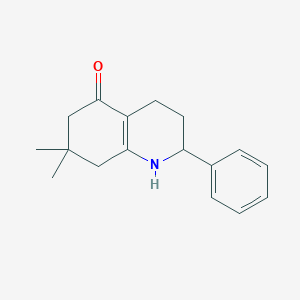
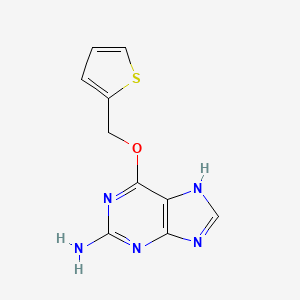

![5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11863365.png)



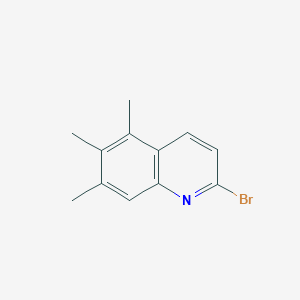
![1-(2,5-Dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11863397.png)

